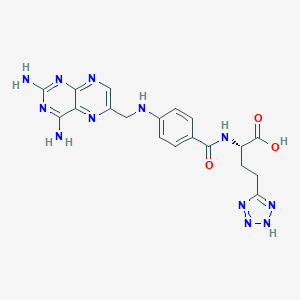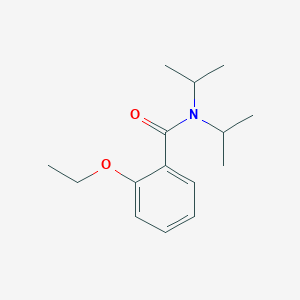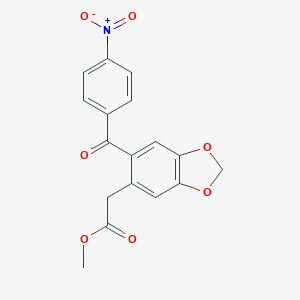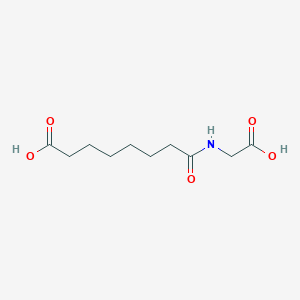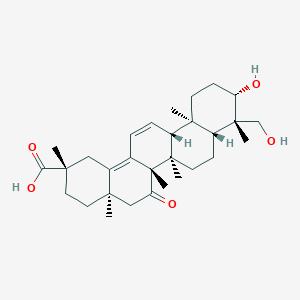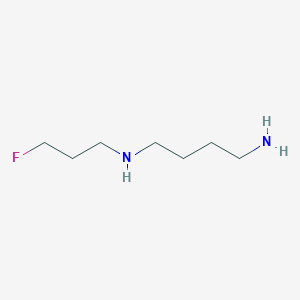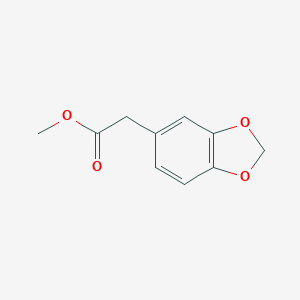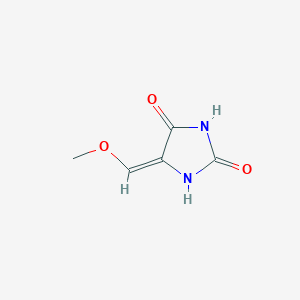
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as TAK-242, is a small molecule inhibitor that selectively blocks Toll-like receptor (TLR) signaling pathways. TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and infectious diseases.
Wirkmechanismus
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate selectively inhibits TLR signaling by binding to the intracellular domain of TLRs, preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Biochemische Und Physiologische Effekte
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models. In addition, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to activate anti-inflammatory pathways, such as the production of IL-10 and the induction of regulatory T cells. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to reduce tissue damage and improve survival rates in preclinical models of inflammation and infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is its selectivity for TLR signaling pathways, which reduces the risk of off-target effects. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is also relatively easy to synthesize and has good stability in aqueous solutions. However, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has limited solubility in organic solvents, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several areas of research where N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate could be further explored. One potential area is the use of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in combination with other therapeutic agents to enhance its efficacy. Another area is the development of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate derivatives with improved solubility and pharmacokinetic properties. Finally, the role of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in the regulation of immune responses in different disease states could be further investigated.
Synthesemethoden
The synthesis of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenylthio)benzene with 2-aminopyridine, followed by N-methylation and propylation. The final product is obtained as an oxalate salt.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been extensively studied in various preclinical models of inflammation and infection, including sepsis, acute lung injury, and viral infections. In these studies, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to inhibit TLR-mediated cytokine production, reduce tissue damage, and improve survival rates.
Eigenschaften
CAS-Nummer |
128959-23-9 |
|---|---|
Produktname |
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Molekularformel |
C19H23NO5S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(18-2)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19-3;3-1(4)2(5)6/h4-11,13,18H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YPIGSSDUSFFPPT-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
Synonyme |
Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,alpha-dimethyl-, ethane dioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



